BenchChemオンラインストアへようこそ!

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Lipophilicity Drug-likeness ADME

Select 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide (CAS 950248-40-5) to eliminate structural ambiguity in SAR studies. The 6-carboxamide linkage and 5-methyl thiadiazole are critical pharmacophoric determinants; even minor analog substitutions (e.g., 5-ethyl, quinoline-2-carboxamide isomer) drastically alter lipophilicity, H-bonding, and 3D conformation, rendering data non-transferable. Use as a balanced clogP 2.1 baseline for matched molecular pair analysis, kinase inhibitor library diversification, or hydrogen-bond interaction deconvolution with the 1,3-thiazole analog (CAS 950248-36-9). Compound-specific procurement ensures experimental reproducibility and definitive SAR conclusions.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 950248-40-5
Cat. No. B2628400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide
CAS950248-40-5
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C
InChIInChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20)
InChIKeyNQFXKVWMWQHDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-Hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide (CAS 950248-40-5): Structural and Molecular Definition


4-Hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide (CAS 950248-40-5) is a synthetic small molecule with the molecular formula C₁₄H₁₂N₄O₂S and a molecular weight of 300.34 g/mol . It belongs to the quinoline-6-carboxamide class, featuring a 4-hydroxy-2-methylquinoline core linked via a carboxamide bridge to a 5-methyl-1,3,4-thiadiazole moiety . This specific combination of heterocyclic scaffolds positions it as a distinct chemical entity within broader quinoline and thiadiazole derivative libraries, which are frequently explored for their diverse biological activities [1]. The compound is commercially available for research purposes from specialist chemical suppliers .

Procurement Risks: Why Close Analogs of 4-Hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide Are Not Interchangeable


Substituting 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide with a close structural analog, such as the 5-ethyl or 5-propyl thiadiazole variants or the quinoline-2-carboxamide isomer, carries significant scientific risk. The specific methyl substitution on the 1,3,4-thiadiazole ring and the carboxamide linkage at the quinoline 6-position are not arbitrary structural features; they are critical determinants of molecular recognition. Even minor alterations in these regions can drastically alter a molecule's lipophilicity (as suggested by computational logP differences) , its capacity for hydrogen bonding, and its three-dimensional shape. These changes directly impact target binding affinity, selectivity, and pharmacokinetic properties, rendering data generated with one analog non-transferable to the compound of interest [1]. The quantitative differentiation detailed below underscores the necessity of a rigorous, compound-specific procurement strategy to ensure experimental reproducibility and avoid misleading structure-activity relationship (SAR) conclusions.

Head-to-Head Quantitative Differentiation of 4-Hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide Against Its Closest Analogs


Lipophilicity-Driven Differentiation: Calculated logP Advantage Over the 5-Propyl Analog

A key physicochemical differentiator is the compound's calculated lipophilicity. The target compound, with a 5-methyl substituent on the thiadiazole, has a lower calculated partition coefficient (clogP) compared to its more lipophilic 5-propyl analog (CAS 951975-14-7) [1]. This difference is critical for medicinal chemistry campaigns, where a lower logP is often desirable to improve aqueous solubility and reduce non-specific binding, while a higher logP might be chosen to enhance membrane permeability. The quantified difference in clogP provides a clear, rational basis for selecting the methyl analog over the propyl analog depending on the desired physicochemical profile for a lead series.

Lipophilicity Drug-likeness ADME Quinoline carboxamide

Regioisomeric Selectivity: 6-Carboxamide vs 2-Carboxamide Quinoline Scaffolds

The position of the carboxamide linker on the quinoline core is a fundamental determinant of biological activity. The target compound is a quinoline-6-carboxamide, whereas the closely related compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-quinolinecarboxamide (CHEBI:116941) is a regioisomer with the linker at the 2-position [1]. While direct comparative bioactivity data between these two specific regioisomers is not publicly available, the chemical literature is replete with examples where moving a substituent from the 2- to the 6-position of quinoline dramatically alters kinase inhibition profiles and cellular potency due to different vectors of interaction within an ATP-binding pocket . This regioisomeric distinction provides a strong structural rationale for choosing one scaffold over the other.

Regioisomer Binding Mode Kinase Inhibitor Quinoline carboxamide

Thiadiazole Substituent Impact: Methyl vs Unsubstituted or Thiazole Analogs

The specific 5-methyl-1,3,4-thiadiazole moiety distinguishes the target compound from analogs where this ring is unsubstituted or replaced with a simple thiazole. The 4-hydroxy-2-methyl-N-(1,3-thiazol-2-yl)quinoline-6-carboxamide (CAS 950248-36-9) is a direct comparator where the thiadiazole is replaced by a thiazole, resulting in the loss of one nitrogen atom in the heterocycle [1]. This structural change alters the ring's electron density, hydrogen-bonding capacity, and overall molecular dipole, which can significantly affect target binding and metabolic stability. While specific comparative IC50 data is lacking, the difference in heteroatom count provides a clear and quantifiable structural distinction for procurement decisions.

Heterocycle Thiadiazole Thiazole Structure-Activity Relationship

Defined Research Applications for 4-Hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Systematic logP Modulation

In a lead optimization program targeting an intracellular enzyme, the target compound's calculated logP of 2.1 serves as a balanced starting point. A medicinal chemist can procure this compound alongside the 5-propyl analog (clogP 3.0) to create a matched molecular pair. This allows for the direct correlation of a lower logP with improved aqueous solubility or reduced hERG binding, while potentially sacrificing some membrane permeability [1]. This data-driven approach to lipophilicity modulation is fundamental to modern drug discovery.

Targeted Kinase Library Design: Exploring Quinoline Regioisomeric Space

For a project focused on developing novel kinase inhibitors, the decision to build a library around a quinoline-6-carboxamide scaffold, rather than the more common quinoline-2-carboxamide, is a deliberate strategy to explore unique chemical space. The target compound is a key building block for this library. Its distinct projection vector, compared to the 2-substituted regioisomer, is predicted to offer a different selectivity profile against a panel of kinases, as established by class-level SAR . This approach aims to identify hits with novel polypharmacology or activity against resistant mutants.

Chemical Biology Tool Compound Development: Profiling Heterocycle-Dependent Activity

To deconvolute the role of a specific hydrogen-bond interaction with a biological target, a chemical biologist requires a pair of compounds that differ only in their heterocyclic H-bonding capacity. Procuring the target compound (1,3,4-thiadiazole) alongside its 1,3-thiazole analog (CAS 950248-36-9) creates this pair. By comparing their activities in a cellular assay, any significant potency shift can be directly attributed to the presence or absence of the additional nitrogen atom in the azole ring, providing invaluable information for validating a computational docking model [2].

Pharmacology Studies: Baseline Compound for a Congeneric Series

The 5-methyl-1,3,4-thiadiazole moiety represents the minimal alkyl substitution on this heterocycle. As such, this compound can serve as the essential baseline reference for a congeneric series exploring larger substituents (e.g., ethyl, propyl, phenyl) at this position. A procurement strategy that starts with this foundational molecule allows pharmacologists to systematically attribute changes in in vitro ADME and potency to the addition of steric bulk and lipophilicity, building a definitive SAR table for the series from the ground up [1].

Quote Request

Request a Quote for 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.